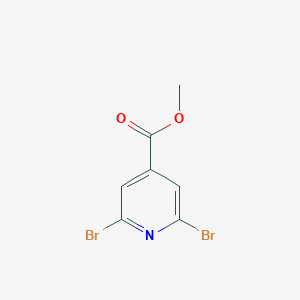

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No. B051839

Key on ui cas rn:

119308-57-5

M. Wt: 294.93 g/mol

InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08546505B2

Procedure details

The compound PBr3 (21.8 ml, 0.232 mol) was loaded into a 250 ml three-neck flask cooled in a room temperature water bath under a flow of nitrogen. Br2 (11.9 ml, 0.231 mol) was then added dropwise with stirring to PBr3 to yield a yellow solid (PBr5). 30 minutes was taken for addition of Br2. P2O5 (12.0 g, 0.083 mol) was then added and the solid mixture was mixed well with a spatula under a flow of nitrogen. A reflux condenser was added via a connection to a water-filled bubbler, to trap evolved HBr. The mixture was heated to 98° C. for 2 hours and then cooled to room temperature. Citrazinic acid (20.0 g, 0.128 mol) was then added and the solid was mixed thoroughly with a spatula under a flow of nitrogen. The mixture was heated at 185° C. for 8 hours. The mixture was cooled back to room temperature. Methanol (150 ml) was slowly added (the reaction with methanol was exothermic, causing the solution to reflux). After the addition of methanol, the mixture was stirred until room temperature. Solid NaHCO3 was added slowly until bubbling stopped. After which, water (300 ml) was added and then additional NaHCO3 was added until the bubbling stopped. A brown solid product was collected with filtration. The solid was washed with water and dried at room temperature under air. The product was purified by silica gel column using hexanes/ethyl acetate (9:1) as a solvent. The final pure white product was obtained by recrystallization from methanol/water: 19.02 g (50.0%).

Identifiers

|

REACTION_CXSMILES

|

P(Br)(Br)[Br:2].BrBr.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[BrH:21].[CH:22]1[C:23](C(O)=O)=[CH:24][C:25](O)=[N:26][C:27]=1O.[C:33]([O-:36])(O)=O.[Na+].[CH3:38][OH:39]>O>[Br:21][C:25]1[CH:24]=[C:23]([CH:22]=[C:27]([Br:2])[N:26]=1)[C:38]([O:36][CH3:33])=[O:39] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

21.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(Br)(Br)Br

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

11.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(Br)(Br)Br

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Eight

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Ten

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C(=CC(=NC1O)O)C(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred until room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow solid (PBr5)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solid mixture was mixed well with a spatula under a flow of nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled bubbler

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to trap evolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 98° C. for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solid was mixed thoroughly with a spatula under a flow of nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 185° C. for 8 hours

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled back to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until bubbling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After which, water (300 ml) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

additional NaHCO3 was added until the bubbling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A brown solid product was collected with filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at room temperature under air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by silica gel column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final pure white product was obtained by recrystallization from methanol/water

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C=C(C(=O)OC)C=C(N1)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |